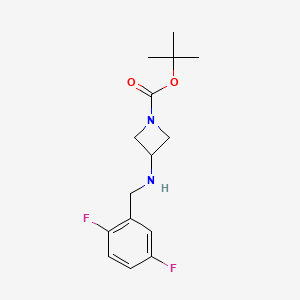
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate” consists of a four-membered azetidine ring with an amino group and a carboxylate group attached. The carboxylate group is further substituted with a tert-butyl group, and the amino group is substituted with a 2,5-difluorobenzyl group.Applications De Recherche Scientifique
Synthèse de Spirocycles
Ce composé sert de brique de construction pour la synthèse de thia- et oxa-azaspiro[3.4]octanes. Ces spirocycles sont importants en chimie médicinale en raison de leur présence dans diverses molécules biologiquement actives. Le composé peut subir des cycloadditions [3+2] avec des dipolariphiles pour générer une série de spirocycles à petit cycle .
Réactions Organométalliques
Le groupe tert-butyle dans le composé peut faciliter les réactions organométalliques, telles que les réactions de couplage croisé de Suzuki et de Stille. Ces réactions sont essentielles pour créer des molécules organiques complexes, souvent utilisées en pharmacie et en science des matériaux .
Réactions de Substitution Nucléophile
En raison de la présence de la position benzylique, ce composé peut participer à des réactions de substitution nucléophile (SN1 et SN2). Cette propriété est utilisée dans la synthèse de divers dérivés qui peuvent conduire à de nouveaux composés avec des activités pharmacologiques potentielles .
Réactions Radicalaires
Le composé peut également être impliqué dans des réactions radicalaires libres. La position benzylique est sujette aux réactions radicalaires, qui peuvent être exploitées pour introduire différents groupes fonctionnels, modifiant ainsi les propriétés chimiques et physiques du composé .
Substitution Aromatique Electrophile
Bien que ne concernant pas directement le composé en question, ses analogues structuraux peuvent subir une substitution aromatique électrophile. Cette réaction est fondamentale dans le domaine de la chimie organique synthétique, permettant l'introduction de substituants dans le cycle aromatique .
Énolisation et Fonctionnalisation
Des carboxylates de tert-butyle d'azétidine similaires peuvent être fonctionnalisés par énolisation en position 3 en présence de LDA (diisopropylamidure de lithium). Cette méthode est utilisée pour introduire divers substituants, ce qui peut modifier considérablement l'activité biologique du composé .
Intermédiaire pour les Sulfénamides
Les dérivés de la tert-butylamine, qui présentent des similitudes structurales avec le composé en question, sont utilisés comme intermédiaires dans la préparation de sulfénamides. Ceux-ci sont importants dans l'industrie du caoutchouc pour la vulcanisation et comme accélérateurs dans la production de pneus .
Précurseur pour les Esters Boroniques
Le groupe tert-butyle peut agir comme groupe protecteur dans la synthèse d'esters boroniques. Ces esters sont essentiels dans les réactions de couplage croisé, largement utilisées dans la création de molécules organiques complexes, en particulier dans la découverte et le développement de médicaments .
Mécanisme D'action
Target of Action
It is known that azetidine derivatives have been used in the synthesis of various pharmaceuticals, suggesting a wide range of potential targets .
Mode of Action
It is known that the compound can interact with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that azetidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
It is known that the compound can alter cellular processes by interacting with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate . These factors could include temperature, pH, and the presence of other compounds or enzymes .
Safety and Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately .
Analyse Biochimique
Biochemical Properties
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered cellular responses. For instance, this compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. Additionally, this compound can affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological activity. Additionally, it can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its bioavailability and therapeutic efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it needs to be present in the right cellular context to interact with its targets. Studies have shown that it can localize to the nucleus, cytoplasm, and mitochondria, where it can modulate various cellular processes .
Propriétés
IUPAC Name |
tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHSFJOGXCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
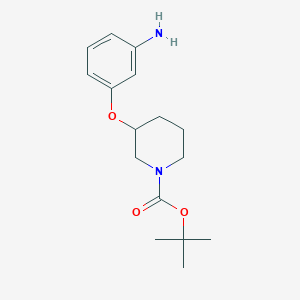
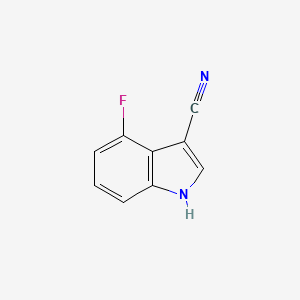
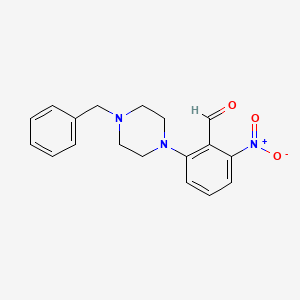
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
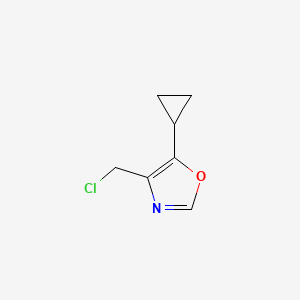
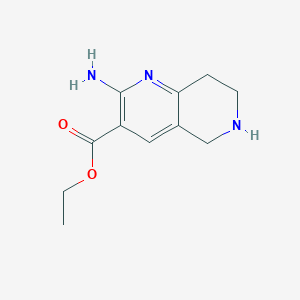

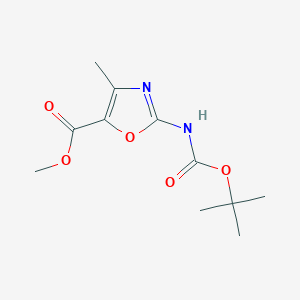


![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

